molecular formula C27H27N3O8 B11061509 5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061509
M. Wt: 521.5 g/mol
InChI Key: XKTXEVHCMOAPCT-LSDHQDQOSA-N
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Description

5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, benzodioxole, imidazole, and pyrrolone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with methanol in the presence of an acid catalyst.

    Introduction of the imidazole group: This step involves the alkylation of imidazole with a suitable alkyl halide.

    Formation of the pyrrolone ring: This can be synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling reactions: The final steps involve coupling the various intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its imidazole group.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science:

    Chemical Manufacturing: Used as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzyme active sites, inhibiting their activity. The benzodioxole and methoxy groups may interact with biological membranes, influencing their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxypropanal: Similar structure but lacks the imidazole and pyrrolone groups.

    (E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propenal: Similar benzodioxole structure but different functional groups.

Uniqueness

5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O8

Molecular Weight

521.5 g/mol

IUPAC Name

(4E)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H27N3O8/c1-34-17-7-4-6-16(12-17)22(31)20-21(18-13-19-25(38-15-37-19)26(36-3)24(18)35-2)30(27(33)23(20)32)10-5-9-29-11-8-28-14-29/h4,6-8,11-14,21,31H,5,9-10,15H2,1-3H3/b22-20+

InChI Key

XKTXEVHCMOAPCT-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4OC)OC)OCO5)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4OC)OC)OCO5)O

Origin of Product

United States

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